2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide
Overview
Description
“2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide” is a chemical compound with the molecular formula C7H15ClN2O3S . Its average mass is 242.724 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Biological Effects of Related Compounds
Research into the biological effects of acetamide, formamide, and their derivatives has been extensive. For example, Kennedy (2001) provides an update on the toxicology of acetamide and related compounds, noting their commercial importance and the significant data accumulated over years regarding their biological consequences of exposure in humans. This review could offer insights into potential toxicological research applications for 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide, given its structural relation to acetamide derivatives (Kennedy, 2001).
Sulfonamides in Drug Development
Sulfonamides, a class to which this compound loosely belongs due to the presence of a sulfonamide group, have been reviewed extensively for their presence in clinically used drugs and their novel applications. Carta, Scozzafava, and Supuran (2012) discuss the patent landscape and scientific literature around sulfonamides, highlighting their use in various therapeutic areas, including as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and in cancer and glaucoma treatments. This suggests that this compound could potentially find applications in the development of novel therapeutic agents targeting similar pathways or disorders (Carta, Scozzafava, & Supuran, 2012).
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, compounds with specific functional groups, such as sulfonamides, play a crucial role in the development of chemoselective reagents and chiral ligands. Research by Kondo and Murakami (2001) into N-acylation reagents and chiral ligands based on the N-Ar axis, for instance, could be relevant for understanding how this compound might be utilized in synthetic chemistry to develop new molecules with specific stereochemical properties or as intermediates in complex syntheses (Kondo & Murakami, 2001).
Environmental and Health Implications
Research into the environmental presence and health implications of similar compounds, particularly those with potential endocrine-disrupting properties, is crucial. For instance, the study of PCB metabolites in blood by Quinete et al. (2014) focuses on compounds with possible endocrine-disrupting capabilities, highlighting the need for understanding the environmental behavior and health risks of such compounds. This area of research could be pertinent for assessing the environmental impact and safety profile of this compound, especially if it shares similar biological activities or environmental persistence (Quinete, Schettgen, Bertram, & Kraus, 2014).
Properties
IUPAC Name |
2-chloro-N-[3-[methyl(methylsulfonyl)amino]propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN2O3S/c1-10(14(2,12)13)5-3-4-9-7(11)6-8/h3-6H2,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBRBERVXPWZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)CCl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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